2,6-difluoro-N-phenylbenzenesulfonamide
Description
2,6-Difluoro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a sulfonamide group (-SO₂NH-) linked to a phenyl group. Its molecular formula is C₁₂H₁₀F₂N₂O₂S, with a molecular weight of 296.28 g/mol. The fluorine substituents enhance its electronegativity and influence its intermolecular interactions, such as hydrogen bonding, which are critical for solubility and biological activity .
Properties
Molecular Formula |
C12H9F2NO2S |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2,6-difluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H |
InChI Key |
YOJWGPUKUHKGDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide
- Molecular Formula : C₁₂H₈F₂N₂O₄S
- Molecular Weight : 314.26 g/mol
- Key Differences: Incorporates a nitro (-NO₂) group at the 3-position of the benzene ring. The nitro group is strongly electron-withdrawing, increasing acidity (lower pKa) of the sulfonamide NH group compared to the non-nitrated parent compound. This enhances reactivity in nucleophilic substitution reactions.
- Research Findings : Studies indicate that the nitro group reduces solubility in polar solvents due to increased molecular planarity and π-stacking interactions .
N-(2,6-Dichlorophenyl)benzenesulfonamide
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₂S
- Molecular Weight : 329.20 g/mol
- Key Differences : Fluorine atoms are replaced with chlorine. Chlorine’s larger atomic radius and lower electronegativity (compared to fluorine) reduce hydrogen-bonding capacity but increase lipophilicity.
- Research Findings : Crystallographic studies reveal that the dichloro derivative forms weaker N–H···O hydrogen bonds in the solid state, leading to lower melting points (~145–147°C) compared to the difluoro analog .
Substituent Variations on the N-Phenyl Group
2,6-Difluorobenzenesulfonamide
- Molecular Formula : C₆H₅F₂N₂O₂S
- Molecular Weight : 205.18 g/mol
- Key Differences : Lacks the N-phenyl group, resulting in reduced steric hindrance and higher solubility in aqueous media.
- Research Findings : The absence of the phenyl group diminishes its ability to interact with hydrophobic pockets in biological targets, reducing its utility in enzyme inhibition studies .
Functionalized Sulfonamide Derivatives
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide
- Molecular Formula : C₂₀H₂₀N₄O₂S₂
- Molecular Weight : 436.53 g/mol
- Key Differences : Features a pyrazole-thiophene hybrid substituent and an ethyl group on the benzene ring. The extended π-system enhances UV absorption, making it suitable for photophysical applications.
- Research Findings : Demonstrated moderate COX-2 inhibition (IC₅₀ = 1.2 μM) in vitro, highlighting the impact of bulky substituents on target selectivity .
Data Table: Comparative Analysis of Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
